1-(2,3-Dimethylphenyl)ethanol

Description

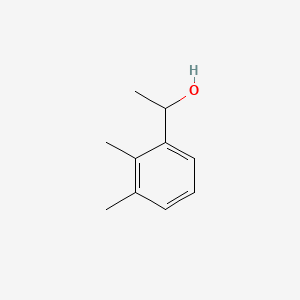

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(2,3-dimethylphenyl)ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O/c1-7-5-4-6-10(8(7)2)9(3)11/h4-6,9,11H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJDKWRSEFKVTIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(C)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90969117 | |

| Record name | 1-(2,3-Dimethylphenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90969117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54166-49-3 | |

| Record name | Benzenemethanol, ar,ar,alpha-trimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054166493 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2,3-Dimethylphenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90969117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical and Physical Properties

The fundamental properties of 1-(2,3-Dimethylphenyl)ethanol (B1346038) are summarized in the table below. These identifiers and characteristics are crucial for its use in research and synthesis.

| Property | Value | Source(s) |

| IUPAC Name | This compound | nih.govlgcstandards.com |

| Molecular Formula | C₁₀H₁₄O | nih.govbiosynth.com |

| Molecular Weight | 150.22 g/mol | nih.govbiosynth.com |

| CAS Number | 60907-90-6 | nih.gov |

| Appearance | Neat | lgcstandards.com |

| Boiling Point | 225.8°C at 760 mmHg | |

| Density | 0.981 g/cm³ | |

| Flash Point | 100°C | |

| Refractive Index | 1.526 | |

| SMILES | CC1=C(C(=CC=C1)C(C)O)C | biosynth.com |

| InChI | InChI=1S/C10H14O/c1-7-5-4-6-10(8(7)2)9(3)11/h4-6,9,11H,1-3H3 | lgcstandards.com |

Synthesis of 1 2,3 Dimethylphenyl Ethanol

The synthesis of 1-(2,3-Dimethylphenyl)ethanol (B1346038) is typically achieved through the reduction of its corresponding ketone precursor, 1-(2,3-dimethylphenyl)ethanone (B195851). Several synthetic strategies can be employed.

A common laboratory and industrial approach is the Friedel-Crafts acylation of 1,2-dimethylbenzene (o-xylene) with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. This reaction forms 1-(2,3-dimethylphenyl)ethanone, which is then subsequently reduced to the target alcohol. smolecule.com The reduction step can be accomplished using various reducing agents, such as sodium borohydride (B1222165) or lithium aluminum hydride. smolecule.com

Another documented method involves the use of a Grignard reagent . A European patent details a multi-step synthesis for medetomidine (B1201911) where an intermediate, (2,3-dimethylphenyl)-(3-trityl-3H-imidazol-4-yl)methanone, is reacted with methylmagnesium chloride in an aprotic solvent like tetrahydrofuran (B95107) (THF). google.com This nucleophilic addition of the Grignard reagent to the ketone functionality yields the tertiary alcohol derivative, 1-(2,3-dimethylphenyl)-1-(3-trityl-3H-imidazol-4-yl)ethanol, in high yield. google.com While this produces a more complex derivative, the core reaction demonstrates a viable pathway to forming the ethanol (B145695) structure from a corresponding ketone.

Stereochemical Investigations and Enantiomeric Purity Assessment

Methodologies for Chiral Resolution and Enantiomeric Separation

The separation of the racemic mixture of 1-(2,3-dimethylphenyl)ethanol (B1346038) into its pure enantiomers is a fundamental process in stereochemistry, known as chiral or enantiomeric resolution. wikipedia.org Various strategies have been developed to achieve this separation, broadly categorized into derivatization with chiral resolving agents, chromatographic techniques, and enzymatic resolutions.

One of the most common classical methods involves reacting the racemic alcohol with an enantiomerically pure chiral resolving agent, such as a chiral carboxylic acid like tartaric acid or (S)-mandelic acid, to form a pair of diastereomeric esters. wikipedia.orglibretexts.org These diastereomers possess different physical properties, such as solubility, allowing for their separation by conventional methods like fractional crystallization. wikipedia.org Once separated, the diastereomeric esters are hydrolyzed to yield the individual, enantiomerically pure (R)- and (S)-alcohols. libretexts.org

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), offer powerful tools for both analytical and preparative-scale enantiomeric separation. This can be achieved in two ways: by converting the enantiomers into diastereomers before chromatography or by using a chiral stationary phase (CSP) that interacts differently with each enantiomer. The formation of diastereomeric urethane (B1682113) derivatives, for example, by reacting the alcohol with a chiral isocyanate like (S)-(+)-1-(1-naphthyl)ethyl isocyanate, can facilitate separation on a standard silica (B1680970) gel column. aocs.org

Enzymatic methods provide a highly selective and environmentally benign approach. Kinetic resolution and, more efficiently, dynamic kinetic resolution (DKR) are prominent biocatalytic strategies. In a DKR process for this compound, a lipase (B570770) is used for the stereoselective acylation of one enantiomer. This is coupled with a racemization catalyst that continuously converts the unreacted enantiomer into the reactive one, theoretically allowing for a 100% yield of a single enantiomeric product. A documented DKR of this compound employs a lipase for the transesterification reaction, achieving high yield and excellent enantiomeric purity.

Table 1: Dynamic Kinetic Resolution of this compound

| Parameter | Details |

|---|---|

| Reaction Type | Lipase-catalyzed Dynamic Kinetic Resolution |

| Enzyme | Lipase CRL |

| Acyl Donor | para-chlorophenol ester |

| Racemization Catalyst | Acidic resin (e.g., CD550 or CD8604) |

| Solvent | Toluene |

| Temperature | 35–70°C |

| Product | (R)-1-(2,3-dimethylphenyl)ethanol ester |

| Optical Purity | >99% enantiomeric excess (ee) |

| Yield | 93.5% (for the R-enantiomer) |

Data sourced from a documented dynamic kinetic resolution process.

Determination of Absolute Configuration using Chiroptical Data and Theoretical Calculations

Assigning the absolute configuration (AC) of the separated enantiomers is a critical step that validates the stereochemical outcome of a synthesis or resolution. While X-ray crystallography of a single crystal is the definitive method, chiroptical spectroscopy, in conjunction with quantum mechanical calculations, provides a powerful and more broadly applicable alternative. mdpi.comresearchgate.net

Chiroptical techniques such as Electronic Circular Dichroism (ECD), Optical Rotatory Dispersion (ORD), and Vibrational Circular Dichroism (VCD) measure the differential interaction of chiral molecules with polarized light. researchgate.net The resulting spectrum is a unique fingerprint of a molecule's three-dimensional structure, including its absolute configuration.

The modern approach involves comparing the experimentally measured chiroptical spectrum with a spectrum predicted by theoretical calculations. researchgate.net Time-dependent density functional theory (TDDFT) is a widely used quantum chemical method for calculating ECD spectra. mdpi.com The process typically involves:

Performing a conformational search for the molecule to identify all low-energy conformers.

Optimizing the geometry of each conformer using DFT.

Calculating the ECD spectrum for each conformer using TDDFT.

Averaging the calculated spectra based on the Boltzmann population of each conformer at a given temperature.

Matching the final theoretical spectrum with the experimental one. A good match allows for the unambiguous assignment of the absolute configuration.

This combined experimental and theoretical approach is crucial because the chiroptical properties are not only dependent on the absolute configuration but are also highly sensitive to the molecule's conformational preferences. researchgate.netmdpi.com

Conformational Analysis and its Impact on Chiroptical Properties

The profound influence of molecular conformation on chiroptical spectra cannot be overstated. semanticscholar.org Even structurally similar molecules can exhibit dramatically different, or even mirror-image, ECD spectra for the same absolute configuration if their conformational equilibria differ. mdpi.com This highlights the necessity of a thorough conformational analysis as an integral part of determining the absolute configuration by chiroptical methods. researchgate.net

A study on closely related 1,1-diarylcarbinols demonstrated that a single methyl group substitution, which seems like a minor structural change, can drastically alter the conformational landscape. mdpi.com This change in the dominant conformers led to an inversion of the ECD signal for the same absolute configuration. Therefore, a failure to properly account for all significant conformers of this compound could easily lead to an erroneous assignment of its absolute configuration when relying on chiroptical data. semanticscholar.orgresearchgate.net

Stereoselectivity in Biocatalytic Transformations

Biocatalysis offers a powerful route for the stereoselective synthesis of chiral alcohols like this compound, typically through the asymmetric reduction of the corresponding prochiral ketone, 1-(2,3-dimethylphenyl)ethanone (B195851). These transformations, often carried out with whole microbial cells (e.g., yeast) or isolated enzymes (alcohol dehydrogenases), can produce one enantiomer in high excess. unimi.it

Research on the structurally related 1-(3,4-dimethylphenyl)ethanone provides significant insight into the factors governing stereoselectivity. Studies have shown that various plant cells and microorganisms can reduce this ketone to the corresponding alcohol with varying degrees of yield and enantioselectivity. researchgate.netresearchgate.net For instance, the use of different vegetable roots as biocatalysts resulted in yields from 44.1% to 88.2% and enantiomeric excesses up to 97.2% for the (S)-enantiomer. researchgate.net

Remarkably, the reaction environment can dramatically influence and even reverse the stereoselectivity of a biocatalytic reaction. The use of Natural Deep Eutectic Solvents (NADES) as a reaction medium for the reduction of 1-(3,4-dimethylphenyl)ethanone by carrot cells demonstrated this phenomenon. researchgate.netnih.gov While the reaction in water favored the (S)-alcohol, conducting the biotransformation in certain NADES formulations led to the preferential formation of the (R)-alcohol. nih.gov This switch is often attributed to changes in the enzyme's conformation or altered substrate accessibility within the complex cellular environment induced by the solvent.

Table 2: Plant-Mediated Bioreduction of 1-(3,4-dimethylphenyl)ethanone

| Biocatalyst (Vegetable Root) | Product | Yield (%) | Enantiomeric Excess (ee %) | Predominant Enantiomer |

|---|---|---|---|---|

| Sugar Beet | 1-(3,4-dimethylphenyl)ethanol | 88.2 | >99 | S |

| Carrot | 1-(3,4-dimethylphenyl)ethanol | 79.5 | 95.6 | S |

| Parsnip | 1-(3,4-dimethylphenyl)ethanol | 81.3 | 97.2 | S |

| Horseradish | 1-(3,4-dimethylphenyl)ethanol | 44.1 | 90.5 | S |

This table illustrates the principle of stereoselective biocatalysis using the structurally similar compound 1-(3,4-dimethylphenyl)ethanone. Data sourced from studies on plant-mediated bioreductions. researchgate.net

These findings underscore the tunability of biocatalytic systems and suggest that similar strategies could be applied to control the stereochemical outcome of transformations involving this compound.

Oxidation Reactions of the Secondary Alcohol Moiety

The secondary alcohol group of this compound can be oxidized to the corresponding ketone, 2',3'-dimethylacetophenone. This transformation is a fundamental reaction in organic chemistry and can be achieved using various oxidizing agents. Common reagents for this purpose include chromium-based compounds like pyridinium (B92312) chlorochromate (PCC) and chromium trioxide (CrO₃), as well as other agents like Dess-Martin periodinane (DMP). libretexts.org The choice of oxidant depends on factors such as desired selectivity, reaction conditions, and scale. For instance, PCC is known for its ability to oxidize primary and secondary alcohols to aldehydes and ketones, respectively, without over-oxidation. libretexts.org

A typical oxidation reaction is depicted below: This compound → 2',3'-Dimethylacetophenone

This reaction is crucial for the synthesis of various downstream products. For example, 2',3'-dimethylacetophenone can serve as a precursor in the synthesis of more complex molecules, including pharmaceutical intermediates.

Esterification and Derivatization Strategies

The hydroxyl group of this compound readily undergoes esterification with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form the corresponding esters. This reaction is typically catalyzed by an acid, such as sulfuric acid, or a base. ekb.eg For example, the reaction with isobutyric acid would yield 1-(2,3-dimethylphenyl)ethyl isobutyrate. ontosight.ai

This compound + Carboxylic Acid (or derivative) → 1-(2,3-Dimethylphenyl)ethyl Ester

Esterification is not only a synthetic tool but also a method for derivatization, which can be useful for analytical purposes such as chromatography or for modifying the compound's physical and biological properties. The formation of esters can alter solubility, volatility, and biological activity.

Dynamic kinetic resolution strategies have also been employed, where a lipase is used to selectively acylate one enantiomer of the racemic alcohol, allowing for the separation of the R- and S-enantiomers.

Electrophilic Aromatic Substitution Reactions on the Dimethylphenyl Ring

The dimethylphenyl ring of this compound is susceptible to electrophilic aromatic substitution (EAS) reactions. msu.edu The two methyl groups on the aromatic ring are ortho, para-directing and activating, meaning they increase the electron density of the ring and direct incoming electrophiles to the positions ortho and para to them. uci.edu However, the substitution pattern is also influenced by steric hindrance from the existing methyl groups and the ethyl alcohol side chain.

Common EAS reactions include:

Nitration: Introduction of a nitro group (-NO₂) onto the aromatic ring using a mixture of nitric acid and sulfuric acid. youtube.com

Halogenation: Introduction of a halogen (e.g., Br, Cl) using a Lewis acid catalyst like FeBr₃ or AlCl₃. lumenlearning.com

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid. msu.edu

Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group, respectively, using an alkyl halide or acyl halide with a Lewis acid catalyst. msu.edu

The precise location of the substitution on the 2,3-dimethylphenyl ring will depend on the interplay of electronic and steric effects.

Reaction Mechanisms and Kinetic Studies of Synthetically Relevant Transformations

The mechanisms of the aforementioned reactions are well-established in organic chemistry.

Oxidation: The mechanism of alcohol oxidation often involves the formation of a chromate (B82759) ester intermediate when using chromium-based reagents, followed by an elimination step to form the ketone. libretexts.org

Esterification: Acid-catalyzed esterification (Fischer esterification) proceeds through a series of protonation and nucleophilic acyl substitution steps.

Electrophilic Aromatic Substitution: The general mechanism for EAS involves the attack of the electron-rich aromatic ring on an electrophile to form a resonance-stabilized carbocation intermediate (a sigma complex or Wheland intermediate), followed by deprotonation to restore aromaticity. msu.eduuci.edu

Kinetic studies of these transformations provide insights into reaction rates, transition states, and the factors that influence them. For instance, kinetic studies of enzymatic resolutions can reveal the selectivity and efficiency of the biocatalyst. smolecule.com The rate of electrophilic aromatic substitution is influenced by the nature of the substituent already on the ring; electron-donating groups like the methyl groups in this compound increase the reaction rate.

Detailed kinetic models can be developed for specific reaction systems, such as the conversion of ethanol (B145695) to other products, which involves steps like dehydrogenation and condensation. While not specific to this compound, these models provide a framework for understanding the kinetics of reactions involving alcohol functionalities.

| Transformation | Reagents/Catalysts | Product |

| Oxidation | Pyridinium chlorochromate (PCC), Chromium trioxide (CrO₃), Dess-Martin periodinane (DMP) | 2',3'-Dimethylacetophenone |

| Esterification | Carboxylic acid (e.g., isobutyric acid), Acid catalyst (e.g., H₂SO₄) | 1-(2,3-Dimethylphenyl)ethyl ester |

| Nitration | Nitric acid (HNO₃), Sulfuric acid (H₂SO₄) | Nitro-1-(2,3-dimethylphenyl)ethanol |

| Halogenation | Br₂/FeBr₃, Cl₂/AlCl₃ | Halo-1-(2,3-dimethylphenyl)ethanol |

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to determine optimized molecular geometries and electronic properties. For a molecule like this compound, DFT calculations, often using a functional like B3LYP with a suitable basis set (e.g., 6-31G* or larger), can provide a foundational understanding of its characteristics. researchgate.netmdpi.com

The structure of this compound is not static; rotation around its single bonds gives rise to various three-dimensional arrangements known as conformations. Conformational analysis using DFT is crucial to identify the most stable structures.

The process involves:

Potential Energy Surface (PES) Scan: The potential energy of the molecule is calculated as a function of the dihedral angles of its rotatable bonds, such as the C-C bond connecting the phenyl ring and the ethanol group, and the C-O bond of the alcohol. This scan helps in identifying all possible low-energy conformers. f1000research.com

Geometry Optimization: Each identified low-energy structure is then fully optimized to find its minimum energy geometry. This process adjusts all bond lengths, bond angles, and dihedral angles until the forces on each atom are negligible. The absence of imaginary frequencies in a subsequent vibrational frequency calculation confirms that the structure is a true minimum on the potential energy surface. acs.org

For this compound, key rotations would be around the bond connecting the chiral carbon to the phenyl ring and the bond between the chiral carbon and the hydroxyl group. The relative energies of the resulting conformers (e.g., gauche vs. anti-conformations) determine their population distribution at a given temperature. Theoretical studies on similar molecules, like ethanol, have distinguished between different stable conformers such as trans and gauche forms. acs.org The steric hindrance from the two adjacent methyl groups on the phenyl ring would significantly influence the preferred orientation of the ethanol substituent.

Table 1: Hypothetical Conformational Energy Data for this compound (Note: This table is illustrative as specific research data for this compound is not publicly available. The values represent typical outputs from DFT calculations.)

| Conformer | Dihedral Angle (C-C-C-O) | Relative Energy (kcal/mol) | Boltzmann Population (%) |

|---|---|---|---|

| Conformer A | ~60° | 0.00 | 75.3 |

| Conformer B | ~180° | 0.85 | 18.1 |

DFT is a powerful tool for predicting various spectroscopic parameters, which is invaluable for structure verification.

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, used in conjunction with DFT, is a standard approach for calculating nuclear magnetic shielding tensors. researchgate.net These tensors are then converted into ¹H and ¹³C NMR chemical shifts. By calculating these shifts for each significant conformer and averaging them based on their Boltzmann populations, a theoretical spectrum can be generated that can be compared with experimental data for structure elucidation. nih.gov The accuracy of these predictions has been greatly enhanced by combining DFT calculations with machine learning models. researchgate.netbeilstein-journals.org

Chiroptical Spectra: Since this compound is a chiral molecule, it exhibits electronic circular dichroism (ECD). Time-dependent DFT (TD-DFT) is used to calculate the electronic transitions and their corresponding rotatory strengths. tcichemicals.com By simulating the ECD spectrum and comparing it to an experimental one, the absolute configuration (R or S) of the chiral center can be determined. The final predicted spectrum is highly sensitive to the molecular conformation, making the initial conformational analysis critical. Studies on similar chiral molecules demonstrate that even small structural changes can lead to significant differences, sometimes even mirror-image spectra, for the same absolute configuration.

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this theory.

HOMO: This orbital acts as an electron donor. In this compound, the HOMO is expected to be localized primarily on the electron-rich dimethylphenyl ring.

LUMO: This orbital acts as an electron acceptor. The LUMO is likely to be an antibonding π* orbital distributed over the aromatic ring.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial parameter that relates to the molecule's electronic stability and reactivity. A large gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. mdpi.com DFT calculations provide the energies of these orbitals and a visualization of their spatial distribution. acs.org

Table 2: Representative Frontier Orbital Data (Note: This table is illustrative, providing typical values obtained from DFT calculations.)

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -0.8 |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Chiroptical Spectra)

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is plotted on the molecule's electron density surface, using a color scale to indicate different potential values.

Red Regions: These indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. For this compound, the most negative region is expected to be around the oxygen atom of the hydroxyl group due to its lone pairs of electrons.

Blue Regions: These represent positive electrostatic potential, which are electron-deficient and are sites for nucleophilic attack. The hydrogen atom of the hydroxyl group would be the most positive region.

Green/Yellow Regions: These indicate neutral or weakly charged areas.

The MEP map provides a clear and intuitive guide to the reactive sites of the molecule, predicting how it will interact with other reagents. mdpi.com

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Delocalization

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals from a DFT calculation into a more intuitive picture of localized bonds and lone pairs, closely resembling the familiar Lewis structure. This method provides quantitative insight into intramolecular interactions.

A key part of NBO analysis is the examination of donor-acceptor interactions using second-order perturbation theory. wikipedia.org This reveals hyperconjugation effects, which are stabilizing interactions resulting from the delocalization of electron density from a filled (donor) orbital to an empty (acceptor) orbital. For this compound, significant interactions would likely include:

Delocalization from the lone pair of the oxygen atom (donor) into the antibonding σ* orbitals of adjacent C-C and C-H bonds (acceptors).

Delocalization from the π orbitals of the phenyl ring into adjacent antibonding orbitals.

These interactions stabilize the molecule and influence its geometry and reactivity. NBO analysis also provides a more robust calculation of atomic charges compared to other methods.

Molecular Docking Studies for Predictive Binding Interactions with Macromolecules

Molecular docking is a computational technique used to predict the preferred orientation of a small molecule (ligand) when it binds to a larger molecule, typically a protein receptor. This method is fundamental in drug discovery and design. wikipedia.org

If this compound were to be investigated as a potential biologically active agent, docking studies would be performed to predict its binding affinity and mode of interaction with a specific protein target. For instance, related compounds are known to interact with adrenergic receptors. The process involves:

Obtaining the 3D structure of the target protein, usually from a database like the Protein Data Bank (PDB).

Placing the 3D structure of this compound (the ligand) into the protein's active site.

Using a scoring function to evaluate thousands of possible binding poses and rank them based on their calculated binding energy. A lower binding energy generally indicates a more stable and favorable interaction.

The results would highlight key intermolecular interactions, such as hydrogen bonds (e.g., involving the molecule's hydroxyl group) and hydrophobic interactions (with the dimethylphenyl group), that stabilize the ligand-protein complex.

Applications in Chemical Research

The primary documented application of 1-(2,3-Dimethylphenyl)ethanol (B1346038) is as a specialized reagent and building block in the synthesis of pharmaceuticals. pharmaffiliates.com

Intermediate for α2-Adrenergic Agonists : It is explicitly identified as a reagent used in the synthesis of the α-adrenoreceptor agonist Medetomidine (B1201911). pharmaffiliates.comchemicalbook.com Medetomidine is used in veterinary medicine for its sedative and analgesic properties. chemicalbook.com The compound is also listed as an impurity related to Dexmedetomidine, a closely related and more selective α2-adrenergic agonist. pharmaffiliates.com

Building Block for Chiral Molecules : As a chiral alcohol, it serves as a valuable starting material or intermediate for creating more complex chiral molecules. researchgate.net The ability to introduce a specific stereocenter is crucial in the total synthesis of bioactive natural products and other pharmaceutical agents. rsc.orggoogle.com

Derivatives of 1 2,3 Dimethylphenyl Ethanol

Chemo-selective Reduction of 1-(2,3-Dimethylphenyl)ethanone

The conversion of 1-(2,3-dimethylphenyl)ethanone to this compound is achieved through the addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon. science-revision.co.uk The choice of reducing agent is critical for ensuring that only the ketone functionality is targeted, especially in more complex molecules with other reducible groups.

Reductive Systems Employing Classic Hydride Reagents

Classic metal hydride reagents, such as Sodium Borohydride (B1222165) (NaBH₄) and Lithium Aluminium Hydride (LiAlH₄), are widely employed for the reduction of ketones to secondary alcohols. chemguide.co.uk

Sodium Borohydride (NaBH₄): This reagent is a mild and selective reducing agent, ideal for converting ketones like 1-(2,3-dimethylphenyl)ethanone into secondary alcohols. savemyexams.com Its operational simplicity is a key advantage; it is stable in aqueous and alcoholic solutions, making it safer and easier to handle than more powerful hydrides. chemguide.co.uksavemyexams.com The typical procedure involves dissolving the ketone in a protic solvent, such as methanol (B129727) or ethanol (B145695), followed by the addition of NaBH₄. The reaction proceeds to form an alkoxide intermediate, which is then protonated during an aqueous workup to yield the final alcohol product, this compound.

Lithium Aluminium Hydride (LiAlH₄): As a significantly more potent reducing agent, LiAlH₄ can reduce ketones to alcohols with high efficiency. science-revision.co.ukchemguide.co.uk However, its high reactivity necessitates stringent reaction conditions. chemistrysteps.com LiAlH₄ reacts violently with protic solvents like water and alcohols; therefore, reactions must be conducted in anhydrous aprotic solvents, such as diethyl ether or tetrahydrofuran (B95107) (THF). science-revision.co.uksavemyexams.com Due to its power, LiAlH₄ is less chemo-selective than NaBH₄ and will also reduce other functional groups like esters and carboxylic acids, which must be considered if such groups are present in the substrate. savemyexams.com The reaction with 1-(2,3-dimethylphenyl)ethanone would first produce a lithium alkoxide complex, which is subsequently hydrolyzed in a separate, careful workup step with aqueous acid to liberate this compound. khanacademy.org

Table 1: Comparison of Classic Hydride Reagents for Ketone Reduction

| Feature | Sodium Borohydride (NaBH₄) | Lithium Aluminium Hydride (LiAlH₄) |

|---|---|---|

| Reactivity | Mild and selective savemyexams.com | Powerful and highly reactive science-revision.co.uk |

| Functional Group Selectivity | Reduces aldehydes and ketones | Reduces aldehydes, ketones, esters, carboxylic acids, amides science-revision.co.uk |

| Solvent Compatibility | Protic solvents (water, ethanol, methanol) chemguide.co.uk | Anhydrous aprotic solvents (diethyl ether, THF) savemyexams.com |

| Safety and Handling | Relatively safe, stable solid science-revision.co.uk | Pyrophoric, reacts violently with water science-revision.co.ukacsgcipr.org |

| Workup Procedure | Simple aqueous workup | Careful, multi-step quench with water and/or acid khanacademy.org |

Mechanistic Investigations in Ketone Reduction to Secondary Alcohols

The reduction of a ketone to a secondary alcohol via a metal hydride reagent is a two-step process founded on the principle of nucleophilic addition. science-revision.co.uk

Nucleophilic Hydride Addition: The reaction initiates with the transfer of a hydride ion (H⁻) from the boron or aluminum complex (e.g., [BH₄]⁻ or [AlH₄]⁻) to the electrophilic carbonyl carbon of 1-(2,3-dimethylphenyl)ethanone. acsgcipr.orgdalalinstitute.com This attack breaks the pi (π) bond of the carbonyl group, and the electrons are pushed onto the electronegative oxygen atom, forming a tetrahedral alkoxide intermediate. The metal cation (Na⁺ or Li⁺) associated with the hydride reagent can act as a Lewis acid, coordinating to the carbonyl oxygen. This coordination enhances the electrophilicity of the carbonyl carbon, making it more susceptible to the nucleophilic attack by the hydride. chemistrysteps.comdalalinstitute.com

Protonation: In the second step, the negatively charged alkoxide ion is protonated. dalalinstitute.com When using NaBH₄ in a protic solvent like methanol, the solvent itself can serve as the proton source. In the case of LiAlH₄ in an aprotic solvent, a separate workup step involving the addition of water or dilute acid is required to protonate the alkoxide and yield the final secondary alcohol, this compound. khanacademy.orgacsgcipr.org

Precursor Synthesis: Advanced Approaches to 1-(2,3-Dimethylphenyl)ethanone

The availability of the precursor, 1-(2,3-dimethylphenyl)ethanone, is essential. cymitquimica.com This aromatic ketone, also known as 2',3'-dimethylacetophenone, is a colorless to pale yellow liquid. solubilityofthings.com While it can be prepared through classic methods like Friedel-Crafts acylation, modern synthetic chemistry often favors the precision and functional group tolerance of transition metal-mediated cross-coupling reactions. cymitquimica.com

Transition Metal-Mediated Cross-Coupling Strategies

Palladium and nickel-catalyzed cross-coupling reactions provide powerful and versatile methods for forming carbon-carbon bonds, including those required for the synthesis of unsymmetrical ketones like 1-(2,3-dimethylphenyl)ethanone. acs.orglibretexts.org

The Kumada coupling involves the reaction of a Grignard reagent with an organohalide, catalyzed by a nickel or palladium complex. scispace.com This methodology can be adapted for the synthesis of ketones. For the preparation of 1-(2,3-dimethylphenyl)ethanone, a potential strategy involves the nickel-catalyzed cross-coupling of an organomagnesium reagent with an acyl derivative.

A plausible synthetic route would involve the reaction of 2,3-dimethylphenylmagnesium halide (a Grignard reagent formed from the corresponding 1-halo-2,3-dimethylbenzene) with acetyl chloride. The nickel catalyst facilitates the coupling between the aryl group of the Grignard reagent and the acetyl group to form the target ketone. Research into nickel-catalyzed couplings has shown that such transformations are effective for producing aryl ketones. nih.gov These reactions are often carried out at low temperatures to control reactivity and can employ various ligands, such as bis(oxazolines), to influence the reaction's efficiency. scispace.comnih.gov

Table 2: Generalized Kumada Coupling for Aryl Ketone Synthesis

| Component | Example | Role |

|---|---|---|

| Aryl Substrate | 2,3-Dimethylphenylmagnesium bromide | Provides the aryl moiety |

| Acylating Agent | Acetyl Chloride | Provides the acyl group (C(O)CH₃) |

| Catalyst | Nickel(II) Chloride (NiCl₂) | Facilitates the cross-coupling cycle |

| Ligand | Triphenylphosphine (PPh₃) or other specialized ligands | Stabilizes the catalyst and modulates reactivity |

| Solvent | Tetrahydrofuran (THF), Diethyl ether | Anhydrous, aprotic solvent |

The Suzuki-Miyaura coupling is a highly versatile palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or ester) and an organohalide or triflate. libretexts.org Its high functional group tolerance and the stability and low toxicity of organoboron reagents make it a widely used method in modern synthesis. libretexts.org

Synthesizing 1-(2,3-dimethylphenyl)ethanone via Suzuki coupling would most practically involve the reaction of 2,3-dimethylphenylboronic acid with a suitable acetylating electrophile. While direct coupling with acyl chlorides can be challenging, various protocols have been developed for ketone synthesis. These methods often employ specific ligands and conditions to promote the desired transformation. The reaction is typically carried out in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base like potassium phosphate (B84403) or sodium carbonate. researchgate.net The solvent system can vary, with dioxane or aqueous mixtures being common. researchgate.netresearchgate.net This approach offers a reliable pathway to construct the C(sp²)-C(acyl) bond required for 1-(2,3-dimethylphenyl)ethanone.

Table 3: Generalized Suzuki-Miyaura Coupling for Aryl Ketone Synthesis

| Component | Example | Role |

|---|---|---|

| Organoboron Reagent | 2,3-Dimethylphenylboronic acid | Provides the aryl moiety |

| Coupling Partner | Acetyl Chloride or other acetylating agent | Provides the acyl group |

| Catalyst | Palladium(0) tetrakis(triphenylphosphine) (Pd(PPh₃)₄) | Facilitates the cross-coupling cycle |

| Base | Potassium Carbonate (K₂CO₃), Potassium Phosphate (K₃PO₄) | Activates the organoboron species and neutralizes acid byproduct researchgate.net |

| Solvent | Dioxane, Toluene, Water mixtures | Reaction medium researchgate.netresearchgate.net |

Kumada Coupling Protocols

Refinements in Friedel-Crafts Acylation Methodologies

The Friedel-Crafts acylation is a fundamental method for the synthesis of aryl ketones, which are immediate precursors to this compound. The reaction involves the acylation of an aromatic ring, in this case, 1,2-dimethylbenzene, with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst. organic-chemistry.org

The classical approach involves the reaction of 1,2-dimethylbenzene with acetyl chloride using a Lewis acid catalyst like aluminum chloride (AlCl₃). chemguide.co.ukyoutube.com The mechanism proceeds through the formation of a resonance-stabilized acylium ion (CH₃CO⁺) upon the interaction of the acetyl chloride with the Lewis acid. chemguide.co.uk This electrophile then attacks the electron-rich aromatic ring of 1,2-dimethylbenzene, followed by deprotonation to yield 2',3'-dimethylacetophenone. chemguide.co.uk Subsequent reduction of the ketone functionality yields the target alcohol, this compound.

One of the key advantages of Friedel-Crafts acylation is that the acyl group is deactivating, which prevents further acylation reactions and avoids polyalkylation products. libretexts.orglibretexts.org However, the traditional method often requires stoichiometric amounts of the Lewis acid catalyst, which can lead to significant waste generation and complex work-up procedures.

Refinements to this methodology focus on the use of more efficient and recyclable catalysts. Lanthanide triflates and other metal triflates have emerged as effective Lewis acid catalysts for Friedel-Crafts acylation, often in smaller quantities than traditional catalysts. jk-sci.com Another approach involves the use of strong Brønsted acids, which can also promote the reaction. mdpi.com The optimization of reaction conditions, including solvent choice and temperature, is also crucial for improving yields and minimizing side reactions. organic-chemistry.org

Emerging and Sustainable Synthetic Pathways

In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly methods for chemical synthesis. ijrpr.comepitomejournals.com This has led to the exploration of biocatalytic and green chemistry approaches for the production of this compound.

Biocatalytic and Enzymatic Approaches to Asymmetric Synthesis

Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations with high selectivity and under mild conditions. mdpi.com This is particularly advantageous for the synthesis of chiral alcohols like this compound, where a specific stereoisomer is often required for biological activity. nih.govmdpi.com

Whole-cell biotransformations employ intact microbial cells, such as yeast or bacteria, which contain the necessary enzymes for the desired reaction. mdpi.comunimi.it These systems are often cost-effective as they eliminate the need for enzyme purification.

The asymmetric reduction of the precursor ketone, 2',3'-dimethylacetophenone, to enantiomerically pure this compound has been achieved using various microorganisms. researchgate.net For instance, yeast strains like Saccharomyces cerevisiae have been used to prepare (S)-1-(aryl)ethanols, including derivatives with dimethylphenyl substituents. researchgate.netresearchgate.net Plant cell cultures, such as those from carrot (Daucus carota) and sugar beet (Beta vulgaris), have also demonstrated the ability to reduce prochiral ketones to chiral alcohols with high enantiomeric excess. researchgate.netresearchgate.netresearchgate.net The stereoselectivity of these biotransformations can often be influenced by the choice of microorganism and reaction conditions. mdpi.com For example, different yeast species can produce either the (R)- or (S)-enantiomer of an alcohol from the same ketone. mdpi.com

Table 1: Examples of Whole-Cell Biotransformations for Aryl Alcohol Synthesis

| Substrate | Biocatalyst | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| 1-(3,4-dimethylphenyl)ethanone | Carrot Roots | (S)-1-(3,4-dimethylphenyl)ethanol | 95.6% | researchgate.net |

| 1-(3,4-dimethylphenyl)ethanone | Sugar Beet Cell Culture | (1R)-1-(3,4-dimethylphenyl)ethanol | >99% | researchgate.netresearchgate.net |

| Acetophenone (B1666503) | Pichia glucozyma | (S)-1-phenylethanol | High | unimi.it |

| p-Bromoacetophenone | Rhodotorula rubra | (S)-alcohol | 99% | mdpi.com |

| p-Bromoacetophenone | Geotrichum candidum | (R)-alcohol | 99% | mdpi.com |

The use of isolated enzymes offers greater control over the reaction and can lead to higher purity products. mdpi.com Alcohol dehydrogenases (ADHs) are a class of enzymes that catalyze the reversible oxidation of alcohols to aldehydes or ketones and are widely used for the asymmetric reduction of ketones. nih.gov

Kinetic resolution is a powerful technique for separating a racemic mixture of alcohols. jocpr.com It involves the use of an enzyme, typically a lipase (B570770), to selectively acylate one enantiomer, allowing for the separation of the unreacted enantiomer and the acylated product. jocpr.combeilstein-journals.orgresearchgate.net For example, dynamic kinetic resolution (DKR) combines enzymatic resolution with in-situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of the desired enantiomerically pure product. beilstein-journals.orgacs.org This has been successfully applied to the resolution of racemic 1-phenylethanol (B42297) and other secondary alcohols using lipases like Candida antarctica lipase B (CALB) in combination with a ruthenium catalyst for racemization. beilstein-journals.org

Enantioselective reduction of the precursor ketone can also be achieved using isolated ADHs. These enzymes often require a nicotinamide (B372718) cofactor (NADH or NADPH), and cofactor regeneration systems are typically employed to make the process economically viable. nih.gov For example, an efficient bienzyme-coupled system using an alcohol dehydrogenase and a formate (B1220265) dehydrogenase for cofactor regeneration has been developed for the synthesis of a broad range of chiral aromatic alcohols. nih.gov

Whole-Cell Biotransformations for Stereoselective Production

Photocatalytic Oxidation and Green Chemistry Methods

Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances. epitomejournals.com This includes the use of greener solvents, catalysts, and energy sources. epitomejournals.comnih.gov

Other green chemistry approaches focus on atom economy, minimizing waste, and using renewable resources. ijrpr.compnas.org The use of water as a solvent, where feasible, is a key aspect of green chemistry, as it can reduce the need for volatile organic compounds and simplify product separation. unimi.itpnas.org

Continuous Flow Synthesis Techniques for Scalable Production

Continuous flow synthesis offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for straightforward scaling up. rsc.orgumontreal.ca This technology is well-suited for multi-step syntheses and can be integrated with in-line purification and analysis.

The synthesis of complex molecules, including pharmaceuticals, has been successfully demonstrated using continuous flow systems. rsc.orgumontreal.carsc.org For example, a three-step synthesis of ibuprofen, which involves a Friedel-Crafts acylation, was performed in a continuous flow reactor. umontreal.ca This approach allows for precise control over reaction parameters such as temperature and residence time, which can lead to higher yields and purity. rsc.orgrsc.org The application of continuous flow technology to the synthesis of this compound, particularly for the Friedel-Crafts acylation and subsequent reduction steps, could offer a scalable and efficient production method. vulcanchem.com

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, multiplicities, and correlations, a complete structural assignment can be achieved.

Proton Nuclear Magnetic Resonance (¹H-NMR)

The ¹H-NMR spectrum of this compound provides detailed information about the different types of protons and their immediate electronic environments. pressbooks.publibretexts.org The signals in the spectrum correspond to the various hydrogen atoms within the molecule, including those on the aromatic ring, the ethyl side chain, and the hydroxyl group. pressbooks.pub

Key features in the ¹H-NMR spectrum include the distinct signals for the three aromatic protons, which exhibit characteristic splitting patterns due to their coupling with neighboring protons. The methine proton of the ethyl group appears as a quartet, a result of its coupling to the three equivalent protons of the adjacent methyl group. These methyl protons, in turn, appear as a doublet. The two methyl groups attached to the aromatic ring also produce distinct singlets, and the hydroxyl proton typically appears as a broad singlet, the chemical shift of which can be concentration-dependent. pressbooks.pub

Table 1: ¹H-NMR Spectroscopic Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic-H | 7.00-7.20 | Multiplet | - |

| CH-OH | 4.95 | Quartet | 6.5 |

| OH | 1.85 | Singlet (broad) | - |

| Ar-CH₃ | 2.25, 2.28 | Singlet | - |

| CH-CH₃ | 1.45 | Doublet | 6.5 |

Note: Chemical shifts are approximate and can vary based on the solvent and concentration.

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR)

Complementing the proton data, the ¹³C-NMR spectrum reveals the number of unique carbon environments in this compound. Each peak in the spectrum corresponds to a distinct carbon atom. libretexts.org The chemical shifts provide insight into the type of carbon (e.g., aromatic, aliphatic, alcohol-bearing). libretexts.org

The spectrum will display signals for the six aromatic carbons, with the two carbons bearing methyl groups and the carbon attached to the ethanol side chain showing distinct shifts from the other three aromatic carbons. The two carbons of the ethyl group and the two methyl carbons attached to the ring will also have their own characteristic signals. The carbon atom bonded to the hydroxyl group (C-OH) is significantly deshielded and appears at a lower field compared to the other aliphatic carbons. libretexts.org

Table 2: ¹³C-NMR Spectroscopic Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Quaternary Aromatic (C-CH₃, C-CH(OH)CH₃) | ~135-145 |

| Aromatic CH | ~125-130 |

| C-OH | ~70 |

| Ar-CH₃ | ~15-20 |

| CH-C H₃ | ~25 |

Note: Chemical shifts are approximate and can vary based on the solvent.

Two-Dimensional NMR Techniques for Connectivity Mapping

To definitively establish the connectivity between protons and carbons, two-dimensional (2D) NMR experiments are employed. numberanalytics.commnstate.edu Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are instrumental in assembling the molecular puzzle. numberanalytics.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. mnstate.edu For this compound, a cross-peak between the methine proton and the terminal methyl protons of the ethyl group would confirm their direct (three-bond) coupling.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms. numberanalytics.com It would show a correlation between the methine carbon and its attached proton, as well as correlations for each aromatic CH group and the aliphatic methyl groups with their respective protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment identifies longer-range (typically 2-3 bonds) couplings between carbons and protons. numberanalytics.com For instance, it would show correlations from the methine proton to the aromatic carbons, and from the aromatic protons to the methyl carbons, thereby confirming the placement of the substituents on the aromatic ring.

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a characteristic fingerprint based on its functional groups.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound highlights the presence of key functional groups. spectroscopyonline.com A broad, strong absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol group, with the broadening due to hydrogen bonding. libretexts.orgspecac.com

Table 3: Key FT-IR Absorption Bands for this compound

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |

| O-H Stretch (Alcohol) | 3200 - 3600 | Strong, Broad |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 2960 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Weak |

| C-O Stretch (Alcohol) | 1000 - 1260 | Strong |

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which aids in structural confirmation. acdlabs.com For this compound (C₁₀H₁₄O), the molecular weight is 150.22 g/mol . nih.gov

In an electron impact (EI) mass spectrum, a molecular ion peak (M⁺) would be observed at an m/z (mass-to-charge ratio) of 150. acdlabs.com A common fragmentation pathway for alcohols is the loss of a water molecule (H₂O), which would result in a peak at m/z 132 (M-18). libretexts.orgsavemyexams.com Another characteristic fragmentation is the cleavage of the bond alpha to the oxygen atom. Loss of a methyl group (CH₃) would lead to a prominent peak at m/z 135 (M-15). youtube.comdocbrown.info The base peak, the most intense peak in the spectrum, often corresponds to a particularly stable fragment. For this compound, the benzylic carbocation formed by the loss of the ethyl group could also be a significant fragment.

Table 4: Predicted Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment | Significance |

| 150 | [C₁₀H₁₄O]⁺ | Molecular Ion (M⁺) |

| 135 | [C₉H₁₁O]⁺ | Loss of CH₃ |

| 132 | [C₁₀H₁₂]⁺ | Loss of H₂O |

| 119 | [C₉H₁₁]⁺ | Loss of CH₂OH |

| 105 | [C₈H₉]⁺ | Loss of C₂H₅O |

X-ray Crystallography for Solid-State Molecular Architecture Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and the packing of molecules in the crystal lattice, which is governed by intermolecular forces such as hydrogen bonding and van der Waals interactions.

A review of the published literature, including the Cambridge Structural Database (CSD), indicates that a single-crystal X-ray structure for this compound has not been formally reported. However, the crystallographic analysis of closely related compounds containing the 2,3-dimethylphenyl moiety provides valuable insight into the expected solid-state behavior. For instance, the structure of N-(2,3-Dimethylphenyl)succinimide has been determined, offering a model for molecular packing and conformation. nih.gov

In the solid state, this compound molecules would be expected to engage in hydrogen bonding via the hydroxyl (-OH) group, a dominant interaction for alcohols. These hydrogen bonds would likely form chains or other networked motifs, significantly influencing the crystal packing. The orientation of the 2,3-dimethylphenyl group relative to the ethanol substituent would be governed by steric hindrance and the optimization of intermolecular contacts.

Below is a representative table of crystallographic data for a related compound, N-(2,3-Dimethylphenyl)succinimide, illustrating the type of information obtained from an X-ray diffraction study. nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₂H₁₃NO₂ |

| Molecular Weight | 203.23 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 6.0600 (5) |

| b (Å) | 16.429 (2) |

| c (Å) | 10.593 (1) |

| β (°) | 91.992 (8) |

| Volume (ų) | 1054.00 (18) |

| Z (Molecules per unit cell) | 4 |

| Temperature (K) | 299 |

Chiroptical Spectroscopy for Absolute Configuration and Conformational Analysis

Chiroptical spectroscopy encompasses a group of techniques that probe the differential interaction of chiral molecules with left- and right-circularly polarized light. These methods are paramount for determining the absolute configuration (the R/S designation) of stereocenters and for analyzing the conformational preferences of molecules in solution.

Electronic Circular Dichroism (ECD) Spectroscopy

Electronic Circular Dichroism (ECD) measures the difference in absorption of left- and right-circularly polarized light as a function of wavelength, arising from electronic transitions. mdpi.com An ECD spectrum is characterized by positive or negative bands, known as Cotton effects. For a molecule like this compound, the chromophore is the substituted benzene (B151609) ring.

The interpretation of ECD spectra is highly sensitive to the molecule's conformation. researchgate.net Research on structurally similar 1,1-diarylcarbinols has demonstrated that minor structural changes, such as the substitution of a single methyl group, can drastically alter the conformational equilibrium of the molecule. researchgate.netmdpi.com This change in the dominant conformation can lead to a near mirror-image ECD spectrum, even when the absolute configuration of the chiral center remains the same. researchgate.net Therefore, assigning the absolute configuration of this compound would require a careful comparison of the experimental ECD spectrum with spectra predicted by Time-Dependent Density Functional Theory (TDDFT) calculations for all low-energy conformers. mdpi.commdpi.com

Optical Rotatory Dispersion (ORD)

Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation of plane-polarized light as a function of wavelength. researchgate.net ORD and ECD are intimately related and are two different manifestations of the Cotton effect. researchgate.net An ORD curve shows a characteristic peak and trough in the wavelength region where the chromophore absorbs light. The sign of the Cotton effect (positive if the peak is at a longer wavelength than the trough) is related to the stereochemistry of the molecule. researchgate.net

Like ECD, enantiomers exhibit mirror-image ORD curves. While modern stereochemical analysis more commonly employs ECD due to the often simpler interpretation of discrete absorption bands, ORD remains a valid and complementary technique. For this compound, one would expect to observe a Cotton effect curve in the UV region corresponding to the electronic transitions of the dimethylphenyl chromophore.

Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA)

Where ECD and ORD probe electronic transitions, Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA) are their vibrational counterparts, providing stereochemical information from the fundamental vibrations of a molecule.

Vibrational Circular Dichroism (VCD) measures the differential absorption of left- and right-circularly polarized infrared radiation. mdpi.com Since all parts of a chiral molecule are involved in its vibrations, VCD provides a rich fingerprint of the entire three-dimensional structure. The technique is exceptionally powerful for determining the absolute configuration of chiral molecules in solution. researchgate.netrsc.org An experimental VCD spectrum is typically compared with a theoretical spectrum generated from quantum chemical calculations (DFT) for a definitive assignment. rsc.org For this compound, VCD would be sensitive to the stereochemistry at the carbinol center and the conformational orientation of the aryl ring.

The table below illustrates the typical output from a VCD calculation, showing the predicted frequency and VCD intensity for specific vibrational modes.

| Vibrational Mode | Frequency (cm⁻¹) | VCD Intensity (10⁻⁴⁴ esu²cm²) |

|---|---|---|

| 6 | ~1050 | -4.5 |

| 7 | ~1100 | +7.2 |

| 8 | ~1125 | +15.8 |

| 9 | ~1300 | -9.1 |

| 10 | ~1450 | +2.3 |

Raman Optical Activity (ROA) is a complementary technique that measures a small difference in the intensity of right- and left-circularly polarized Raman scattered light. researchgate.net ROA spectroscopy provides detailed information about molecular chirality and conformation, similar to VCD. wiley-vch.de While extremely powerful, ROA signals are typically very weak, making the measurements technically challenging. rsc.org The combination of experimental ROA spectra with theoretical predictions offers a robust method for stereochemical assignment in solution. researchgate.net

Advanced Applications in Medicinal Chemistry and Organic Synthesis

Utility as a Versatile Synthetic Intermediate for Complex Molecules

1-(2,3-Dimethylphenyl)ethanol (B1346038) has established itself as a versatile synthetic intermediate, primarily leveraged in the development of complex organic and pharmaceutical compounds. chemscene.com Its structure, featuring a reactive secondary alcohol and a sterically hindered dimethylphenyl group, allows for a variety of chemical transformations. This versatility makes it a valuable starting point for multi-step syntheses aimed at producing molecules with specific biological activities.

The compound's utility is particularly noted in the construction of pharmaceutical intermediates. For example, it is a documented precursor in the synthesis of α2-adrenergic receptor agonists. The synthesis often involves the modification of the hydroxyl group and subsequent reactions on the aromatic ring or the ethyl side chain. Industrial applications utilize this compound for preparing medicines, where it can be synthesized through methods like the reaction of 1,2-dimethylbenzene. google.com The transition of this compound from a specialized research chemical to a commercially available standard underscores its importance and reliability as a foundational element in complex synthetic pathways.

Role as a Chiral Building Block in Asymmetric Synthesis

The presence of a single chiral center at the carbon atom bearing the hydroxyl group means that this compound exists as two distinct enantiomers: (R)-1-(2,3-Dimethylphenyl)ethanol and (S)-1-(2,3-Dimethylphenyl)ethanol. This inherent chirality is of paramount importance in medicinal chemistry, where the stereochemistry of a drug molecule often dictates its pharmacological activity and safety profile. Consequently, this compound is recognized as a valuable chiral building block for asymmetric synthesis. lew.roeurjchem.com

The ability to isolate or selectively synthesize a single enantiomer is crucial for its application as a chiral precursor. Research has demonstrated effective methods for achieving high optical purity. One notable technique is dynamic kinetic resolution, which can be used to produce specific enantiomers with exceptional purity.

| Method | Description | Outcome |

| Dynamic Kinetic Resolution | The racemic mixture of this compound is reacted with a para-chlorophenol ester in toluene. Lipase (B570770) CRL and an acidic resin are used as catalysts. The reaction is stirred at 35–70°C. | The ester is converted into the R-1-(2,3-dimethylphenyl)ethanol ester with an optical purity greater than 99%. |

This ability to generate enantiomerically pure forms of this compound allows for its integration into the synthesis of chiral drugs, ensuring that the final active pharmaceutical ingredient possesses the desired three-dimensional structure for optimal interaction with its biological target. caltech.edulongdom.org

Integration into the Synthesis of Bioactive Compounds and Pharmaceutical Intermediates

The structural framework of this compound is a key component in the synthesis of several significant bioactive molecules and pharmaceutical intermediates.

The most prominent application of this compound is its role as a key intermediate in the synthesis of medetomidine (B1201911) and its pharmacologically active (S)-enantiomer, dexmedetomidine. fayoum.edu.eg These compounds are highly potent and selective α2-adrenergic receptor agonists used in veterinary and human medicine for sedation and analgesia. fayoum.edu.egmdpi.com

Patent literature extensively documents the synthetic routes where derivatives of this compound are crucial. google.com A common strategy involves the synthesis of an imidazole-containing intermediate, such as 1-(2,3-dimethylphenyl)-1-(3-trityl-3H-imidazol-4-yl)ethanol. This intermediate is formed with high efficiency and serves as the direct precursor to the medetomidine framework. google.com The process involves a Grignard reaction, followed by deprotection and dehydration steps to yield the final product. google.comuminho.pt

| Step | Intermediate | Reagents/Conditions | Yield | Reference |

| 1 | (2,3-dimethylphenyl)-(3-trityl-3H-imidazol-4-yl)methanone | 4-iodo-1-trityl-1H-imidazole, n-BuLi, 2,3-dimethylbenzaldehyde | 90.3% | google.com |

| 2 | 1-(2,3-dimethylphenyl)-1-(3-trityl-3H-imidazol-4-yl)ethanol | Methylmagnesium chloride, THF, 0°C to 25°C | 97.5% | google.com |

| 3 | 5-[1-(2,3-dimethylphenyl)vinyl]-1H-imidazole | Hydrochloric acid, reflux (99-101°C) | 89.2% | google.com |

| 4 | (±)-5-[1-(2,3-dimethylphenyl)ethyl]-1H-imidazole (Medetomidine) | Hydrogenation (H2), 5% Pd/C catalyst | - | google.comuminho.pt |

| 5 | (S)-4-[1-(2,3-dimethylphenyl)ethyl]-3H-imidazole (Dexmedetomidine) | Resolution of racemic medetomidine with (+)-tartaric acid | 21% (after 4 crystallizations) | fayoum.edu.eg |

The 2,3-dimethylphenyl moiety, derived from this compound, serves as a foundational scaffold for the synthesis of a wide array of novel heterocyclic systems, which are of great interest in medicinal chemistry due to their diverse biological activities. chemscene.comorganic-chemistry.org

Pyrazoles: The 2,3-dimethylphenyl group has been incorporated into pyrazole (B372694) structures. For instance, N-(2,3-dimethylphenyl)glycine is a starting material for creating sydnones, which then undergo cycloaddition reactions to form pyrazoles. lew.ro Furthermore, 3-[3-(4-Bromophenyl)-1-(2,3-dimethyl-phenyl)-1H-pyrazol-4-yl]-1-(2-hydroxyphenyl)propenones are synthesized using a 2,3-dimethylphenyl hydrazine (B178648) precursor, demonstrating the direct integration of this scaffold into pyrazole-based flavonoids. connectjournals.com

Phthalazines and Pyridazines: While direct synthesis from this compound is less documented, the closely related 4-(3,4-dimethylphenyl)-1(2H)-phthalazinone is a key starting material for new phthalazine (B143731) series. longdom.org This indicates the utility of the dimethylphenyl scaffold in this class of heterocycles. Similarly, pyridazinone derivatives have been synthesized from precursors containing a dimethylphenyl group. ekb.eg

Thiazoles and Triazoles: The 2,3-dimethylphenyl group is used in the synthesis of fused-thiazole derivatives through the reaction of epoxyketones with N-(2,3-dimethylphenyl)thiourea. nih.gov In triazole synthesis, a notable example is the creation of 1-O-((1-(2,3-dimethylphenyl)-1H-1,2,3-triazol-4-yl)methyl)-mollugin via a copper-catalyzed cycloaddition, which directly attaches the 2,3-dimethylphenyl group to the triazole ring. mdpi.comnih.gov

Oxadiazoles: Research has shown the synthesis of substituted 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, and 1,2,4-triazoles starting from 2-(2,3-dimethylphenyl amino) benzoic acid. researchgate.net This pathway involves converting the starting acid into a hydrazide, which is then cyclized to form the desired oxadiazole ring system. researchgate.net

Precursor in Medetomidine and Dexmedetomidine Synthesis

Structure-Activity Relationship Investigations at the Molecular Level for Related Analogs

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry for optimizing the biological activity of a lead compound. While SAR studies on this compound itself are limited, extensive research on its analogs provides valuable insights into how molecular modifications affect function.

A key area of investigation is the substitution pattern on the phenyl ring. dergipark.org.tr In one study focusing on inhibitors of the Polo-Box Domain of Polo-like Kinase 1, an analog featuring a 2,3-dimethylphenyl group attached directly to a 1-thioxo-2,4-dihydro- researchgate.nettriazolo[4,3-a]quinazolin-5(1H)-one core was synthesized. nih.gov This compound, 4-(2,3-Dimethylphenyl)-1-thioxo-2,4-dihydro- researchgate.nettriazolo[4,3-a]quinazolin-5(1H)-one , showed improved inhibitory activity (IC₅₀ = 1.85 µM) compared to an analog with a phenylethyl group (IC₅₀ = 4.38 µM). nih.gov This finding highlights that direct attachment of the 2,3-dimethylphenyl group can be more beneficial for activity than incorporating a linker. nih.gov

| Compound Analog | Modification | Biological Target | Activity (IC₅₀) | Finding |

| Triazoloquinazolinone Scaffold | 2,3-dimethylphenyl group attached directly to the core | Plk1 PBD | 1.85 µM | Improved activity compared to analogs with linkers or other aryl groups. nih.gov |

| Benzamidothiazole Analogs | Elimination of one methyl group from a 2,5-dimethylphenyl substituent | NF-κB Activation | Varies | SAR studies began by modifying the dimethylphenyl substituent to understand positional effects. nih.gov |

| Amino-ethanol Analogs | Modifications to the phenyl ring (e.g., electron-donating vs. electron-withdrawing groups) | Various enzymes and receptors | Varies | Electron-donating groups (like methyl) tend to enhance biological activity, while electron-withdrawing groups decrease potency. dergipark.org.tr |

These studies collectively demonstrate that the 2,3-dimethylphenyl group is not merely a passive structural component. Its size, lipophilicity, and electronic properties, conferred by the two methyl groups, play an active role in the molecule's interaction with biological targets. The specific positioning of these methyl groups can influence the compound's conformation and binding affinity, making it a critical element in the rational design of new therapeutic agents.

Environmental and Degradation Pathway Investigations

Photolytic Degradation Studies of Analogous Phenylalkanols

The photodegradation of phenylalkanols, such as 1-phenylethanol (B42297), has been the subject of various investigations. These studies often employ photocatalysts like titanium dioxide (TiO₂) to enhance the degradation process under UV irradiation. For instance, the photocatalytic oxidation of 1-phenylethanol can lead to different products depending on the reaction conditions. sciopen.com In one study, 1-phenylethanol was preferentially converted to pinacol (B44631) with high selectivity, while in the presence of a specific cocatalyst, it was converted to acetophenone (B1666503). sciopen.com This highlights the complexity of photodegradation pathways, which can be influenced by the presence of other substances in the environment.

Research on the photodegradation of other aromatic compounds further illustrates the potential transformation of 1-(2,3-dimethylphenyl)ethanol (B1346038). For example, studies on the photodegradation of polystyrene microplastics have identified 1-phenylethanol as one of the degradation products. au.dk This suggests that under certain environmental conditions, larger aromatic structures can break down into smaller phenylalkanol-type compounds.

The efficiency of photolytic degradation can also be affected by the medium in which the compound is present. For instance, the photodegradation of some organic pollutants has been found to be more efficient in ice than in water, a phenomenon attributed to the concentration effect caused by freezing. nih.gov This could be relevant for the environmental fate of this compound in colder regions.

Table 1: Photodegradation Studies of Analogous Compounds

| Compound | Conditions | Major Products/Findings | Reference |

| 1-Phenylethanol | Photocatalytic oxidation with ZnIn₂S₄/WO₃ | Pinacol (86.0% selectivity) | sciopen.com |

| 1-Phenylethanol | Photocatalytic oxidation with Ni₄P₂/ZnIn₂S₄/WO₃ | Acetophenone (93.8% selectivity) | sciopen.com |

| Polystyrene Microplastics | UV irradiation in the presence of humic acid | 1-Phenylethanol among other products | au.dk |

| Nebivolol (β-blocker) | UV-C and UV-B irradiation | Main reaction is substitution of fluorine by hydroxyl groups. | nih.gov |

| Methyl-parathion & Fenitrothion | UV irradiation in water and ice | More efficient degradation in ice. | nih.gov |

This table is generated based on available data for analogous compounds and does not represent direct experimental results for this compound.

Potential for Microbial Transformations

The microbial transformation of organic compounds is a critical process in their environmental degradation and detoxification. medcraveonline.com While direct studies on the microbial metabolism of this compound are limited, the biotransformation of analogous phenylalkanols and other aromatic compounds by various microorganisms has been extensively studied, providing a basis for predicting its potential metabolic fate. srce.hrresearchgate.net

Bacteria, in particular, are known to be active in the degradation of alkylaromatic hydrocarbons. medcraveonline.com Genera such as Rhodococcus, Pseudomonas, and Acinetobacter have been identified as active degraders of such compounds. medcraveonline.comsrce.hr The initial step in the aerobic bacterial metabolism of aromatic hydrocarbons often involves the incorporation of hydroxyl groups into the aromatic ring or the aliphatic chain by monooxygenases or dioxygenases. oup.com For alkylbenzenes, the oxidation of the methyl group can be an initial step. portlandpress.com The resulting alcohols are then typically oxidized to the corresponding acids. oup.com

For instance, whole cells of hydrocarbon-degrading bacteria have been shown to catalyze oxidoreduction reactions with various substituted phenylethanols and acetophenones. srce.hr Acinetobacter sp., for example, has been identified as a potential biocatalyst for the oxidation of alcohols. srce.hr Furthermore, some bacterial strains, like Fructobacillus, have been associated with the synthesis of aromatic alcohols during fermentation processes. mdpi.com

The enzymatic machinery of microorganisms, such as alcohol dehydrogenases (ADHs), plays a crucial role in these transformations. mdpi.comfrontiersin.org These enzymes can catalyze the reduction of ketones to their corresponding alcohols and the oxidation of alcohols. For example, ADH from Rhodococcus ruber has been used for the bioreduction of acetophenone to (S)-1-phenylethanol. frontiersin.org This suggests that microbial ADHs could potentially act on this compound.

The environment from which microorganisms are isolated can also indicate their metabolic capabilities. Bacteria isolated from polluted sediments have demonstrated the ability to catalyze reactions with substituted phenylethanols. srce.hr This highlights the adaptability of microbial communities to degrade novel or xenobiotic compounds.

Table 2: Microbial Genera with Potential for Phenylalkanol Transformation

| Microbial Genus | Known Metabolic Activity | Reference |

| Acinetobacter | Oxidation of substituted phenylethanols | srce.hr |

| Serratia | Reduction of substituted acetophenones | srce.hr |

| Rhodococcus | Degradation of alkylaromatic hydrocarbons | medcraveonline.com |

| Pseudomonas | Degradation of alkylaromatic hydrocarbons | medcraveonline.com |

| Fructobacillus | Synthesis of aromatic alcohols | mdpi.com |

This table lists microbial genera that have been shown to transform analogous compounds and may have the potential to metabolize this compound.

Future Research Directions and Unexplored Avenues

Development of Novel Enantioselective Catalytic Systems

The synthesis of enantiomerically pure (R)- or (S)-1-(2,3-dimethylphenyl)ethanol is of paramount importance, as the biological activity of its derivatives is often stereospecific. While methods like enzymatic kinetic resolution using lipases have shown success in producing the (R)-enantiomer with high optical purity, there is a continuous need for more efficient and versatile catalytic systems.

Future research should focus on the development of novel homogeneous and heterogeneous catalysts for the asymmetric reduction of the prochiral ketone, 2,3-dimethylacetophenone. This includes the design of new chiral ligands for transition metal catalysts, such as those based on ruthenium, rhodium, or iridium, which have demonstrated high efficiency in the enantioselective hydrogenation of various ketones. Furthermore, the exploration of organocatalysts, such as those derived from proline or chiral phosphoric acids, could offer metal-free, environmentally benign alternatives. beilstein-journals.org The development of catalysts that can be easily recovered and reused would also be a significant advancement, addressing both economic and environmental concerns.

Application of Machine Learning in Predictive Synthesis and Reactivity

The intersection of machine learning (ML) and chemistry offers a powerful tool for accelerating the discovery and optimization of chemical processes. nso-journal.org In the context of 1-(2,3-dimethylphenyl)ethanol (B1346038), ML algorithms could be trained on existing datasets of reaction conditions and outcomes to predict optimal parameters for its synthesis. biorxiv.org This could include predicting the enantioselectivity of a given catalyst, the reaction yield under specific conditions (temperature, pressure, solvent), or even identifying entirely new catalytic systems. nih.gov

By leveraging techniques like quantitative structure-activity relationship (QSAR) modeling and deep learning, researchers can build models that correlate the structural features of catalysts and substrates with reaction outcomes. beilstein-journals.orgnih.gov For instance, an ML model could be developed to predict the enantiomeric excess (ee) of this compound produced by a range of chiral catalysts, guiding experimental efforts toward the most promising candidates. biorxiv.org This data-driven approach has the potential to significantly reduce the time and resources required for catalyst development and process optimization. rsc.org

Exploration of Advanced Bio-Derived Methodologies

Biocatalysis presents a green and highly selective alternative to traditional chemical synthesis. researchgate.net While the use of isolated enzymes like lipases is established, whole-cell biocatalysis using microorganisms or plant cells offers a more holistic and potentially more robust approach. researchgate.net Research into the bioreduction of 2,3-dimethylacetophenone using various plant species or engineered microbial strains could lead to highly efficient and sustainable production methods for chiral this compound. researchgate.netresearchgate.net